4-(2-((5-(3-(p-Tolyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzamide
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Overview
Description
4-{2-[(5-{[(4-METHYLPHENYL)CARBAMOYL]AMINO}-1,3,4-THIADIAZOL-2-YL)SULFANYL]ACETAMIDO}BENZAMIDE is a complex organic compound that features a thiadiazole ring, a benzamide group, and a methylphenyl carbamoyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{2-[(5-{[(4-METHYLPHENYL)CARBAMOYL]AMINO}-1,3,4-THIADIAZOL-2-YL)SULFANYL]ACETAMIDO}BENZAMIDE typically involves multiple steps, starting with the preparation of the thiadiazole ring This can be achieved through the cyclization of appropriate thiosemicarbazides with carboxylic acids or their derivatives under acidic conditions
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization step and automated systems for the coupling reactions to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
4-{2-[(5-{[(4-METHYLPHENYL)CARBAMOYL]AMINO}-1,3,4-THIADIAZOL-2-YL)SULFANYL]ACETAMIDO}BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2) in hydrochloric acid.
Substitution: Nitration can be carried out using a mixture of concentrated nitric and sulfuric acids, while halogenation can be achieved using halogens in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiadiazole ring can yield sulfoxides or sulfones, while reduction of nitro groups yields amines.
Scientific Research Applications
4-{2-[(5-{[(4-METHYLPHENYL)CARBAMOYL]AMINO}-1,3,4-THIADIAZOL-2-YL)SULFANYL]ACETAMIDO}BENZAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 4-{2-[(5-{[(4-METHYLPHENYL)CARBAMOYL]AMINO}-1,3,4-THIADIAZOL-2-YL)SULFANYL]ACETAMIDO}BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 4-{2-[(5-{[(4-METHYLPHENYL)CARBAMOYL]AMINO}-1,3,4-THIADIAZOL-2-YL)SULFANYL]ACETAMIDO}BENZOIC ACID
- 4-{2-[(5-{[(4-METHYLPHENYL)CARBAMOYL]AMINO}-1,3,4-THIADIAZOL-2-YL)SULFANYL]ACETAMIDO}PHENYLACETIC ACID
Uniqueness
4-{2-[(5-{[(4-METHYLPHENYL)CARBAMOYL]AMINO}-1,3,4-THIADIAZOL-2-YL)SULFANYL]ACETAMIDO}BENZAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its thiadiazole ring and benzamide moiety make it a versatile compound for various applications, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C19H18N6O3S2 |
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Molecular Weight |
442.5 g/mol |
IUPAC Name |
4-[[2-[[5-[(4-methylphenyl)carbamoylamino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzamide |
InChI |
InChI=1S/C19H18N6O3S2/c1-11-2-6-14(7-3-11)22-17(28)23-18-24-25-19(30-18)29-10-15(26)21-13-8-4-12(5-9-13)16(20)27/h2-9H,10H2,1H3,(H2,20,27)(H,21,26)(H2,22,23,24,28) |
InChI Key |
JQEFJRGWRKYBQH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)NC2=NN=C(S2)SCC(=O)NC3=CC=C(C=C3)C(=O)N |
Origin of Product |
United States |
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